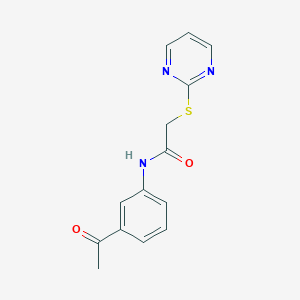
9-(4-Pyridylmethyl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Pyridylmethyl)acridine, also known as PMA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PMA is a derivative of acridine, a nitrogen-containing polycyclic aromatic compound that has been used in a variety of fields, including medicine, biology, and chemistry. PMA has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
科学的研究の応用
9-(4-Pyridylmethyl)acridine has been studied for its potential applications in a variety of scientific fields. In the field of medicinal chemistry, 9-(4-Pyridylmethyl)acridine has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 9-(4-Pyridylmethyl)acridine has also been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
作用機序
The exact mechanism of action of 9-(4-Pyridylmethyl)acridine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. 9-(4-Pyridylmethyl)acridine has been shown to intercalate into DNA, leading to the disruption of DNA replication and transcription. 9-(4-Pyridylmethyl)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
9-(4-Pyridylmethyl)acridine has been shown to have a range of biochemical and physiological effects. In cancer cells, 9-(4-Pyridylmethyl)acridine has been shown to inhibit cell proliferation and induce apoptosis. 9-(4-Pyridylmethyl)acridine has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial and antiviral drugs.
実験室実験の利点と制限
One advantage of using 9-(4-Pyridylmethyl)acridine in lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. 9-(4-Pyridylmethyl)acridine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 9-(4-Pyridylmethyl)acridine is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for 9-(4-Pyridylmethyl)acridine research. One area of interest is the development of new drugs based on the structure of 9-(4-Pyridylmethyl)acridine. Researchers could also investigate the potential use of 9-(4-Pyridylmethyl)acridine in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of 9-(4-Pyridylmethyl)acridine and its potential applications in various fields of research.
合成法
The synthesis of 9-(4-Pyridylmethyl)acridine involves the reaction of 9-chloromethylacridine with pyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of 9-(4-Pyridylmethyl)acridine can be improved by using different solvents or reaction conditions.
特性
製品名 |
9-(4-Pyridylmethyl)acridine |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
9-(pyridin-4-ylmethyl)acridine |
InChI |
InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2 |
InChIキー |
UEEVOHOQPJRVIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)